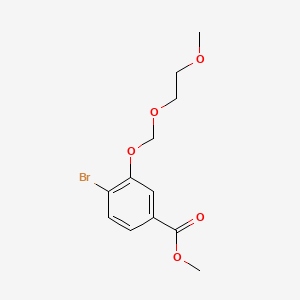

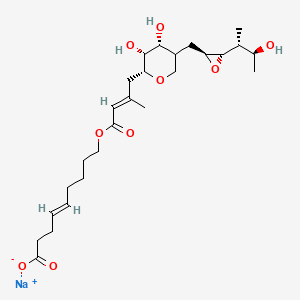

Methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

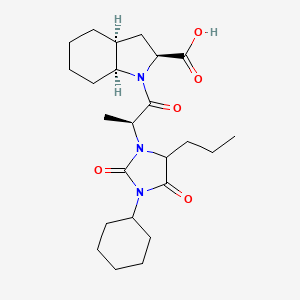

“Methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate” is a chemical compound. It is an ester and an important drug intermediate .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study describes the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis

The molecular structure of this compound is complex. The O—CH2—O—CH3 side chain is not in its fully extended conformation; the O—C—O—C torsion angle is 67.3 (3) in the compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.10 . It is a solid with a melting point of 92-96 °C .Scientific Research Applications

Synthetic Precursors and Organic Synthesis

Compounds like "Methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate" often serve as key synthetic intermediates in the preparation of more complex molecules. For example, derivatives of methyl benzoate are known for their versatility as bioactive precursors in organic synthesis, contributing to the development of compounds with various pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019). Such compounds are crucial in the search for new bioactive molecules, showcasing the importance of synthetic precursors in drug development.

Environmental and Biomedical Research

Structurally related compounds also play a significant role in environmental and biomedical research. For instance, the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including those structurally related to "this compound," have been explored to understand their health risks and therapeutic potentials (Nugteren-van Lonkhuyzen et al., 2015). Similarly, research on benzofurans and chromones has highlighted the radical scavenging and antimicrobial properties of these compounds, which may relate to the biological activities of structurally similar substances (Yadav et al., 2014; Hiremathad et al., 2015).

Advanced Material and Polymer Research

Further, the exploration of polyhydroxyalkanoates (PHAs) for medical applications reveals the importance of chemical synthesis in developing biocompatible and biodegradable materials for use in surgical sutures, drug delivery systems, and other biomedical applications (Grigore et al., 2019). This indicates the potential for structurally similar compounds to contribute to the field of biomaterials and polymer science.

Mechanism of Action

Safety and Hazards

Future Directions

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Properties

IUPAC Name |

methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO5/c1-15-5-6-17-8-18-11-7-9(12(14)16-2)3-4-10(11)13/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMADSODFKMEPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=C(C=CC(=C1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)

![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)

![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)